Carboxylic Acid pKa Depression of Boc-Hexafluorovaline Relative to Boc-Valine and Boc-Trifluorovaline
The (2S)-Boc-hexafluorovaline exhibits a JChem-computed carboxylic acid pKa of 3.17 [1]. This is 0.78 units lower than the pKa of Boc-valine (pKa ~3.95) and 0.15 units lower than Boc-4,4,4-trifluorovaline (pKa ~3.32) . The progressive pKa depression with increasing fluorination reflects the cumulative electron-withdrawing effect of the CF3 groups, which stabilises the conjugate base and enhances the acid strength of the carboxyl function.
| Evidence Dimension | Carboxylic acid acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 3.17 (JChem-computed for (2S)-Boc-Hfv) |
| Comparator Or Baseline | Boc-valine: pKa ~3.95; Boc-4,4,4-trifluorovaline: pKa ~3.32 |
| Quantified Difference | ΔpKa = -0.78 vs Boc-valine; ΔpKa = -0.15 vs Boc-trifluorovaline |
| Conditions | In silico prediction (JChem software); Boc-valine pKa from ChemicalBook predicted value; Boc-trifluorovaline pKa from ChemicalBook predicted value |
Why This Matters
A lower carboxyl pKa accelerates deprotonation under mildly basic coupling conditions, directly influencing activation efficiency, racemization propensity, and the choice of coupling reagents in solid-phase peptide synthesis.
- [1] ChemBase. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. ChemBase ID: 98261. JChem Acid pKa: 3.1718092. View Source
